Introduction: The Pivotal Role of Acetylated Fructose in Modern Chemistry
Introduction: The Pivotal Role of Acetylated Fructose in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose
In the landscape of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount. 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose, the fully acetylated derivative of β-D-fructose, stands as a cornerstone intermediate for the synthesis of complex molecules.[1] The five acetyl groups serve as temporary masks for the reactive hydroxyl functionalities of the fructose backbone. This protection strategy is invaluable as it enhances solubility in organic solvents, prevents unwanted side reactions, and allows for precise, regioselective modifications at other positions of the molecule.[2][3]
This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose. It is designed for researchers, scientists, and drug development professionals who leverage carbohydrate chemistry to build complex oligosaccharides, glycoconjugates, and pharmacologically active compounds, including novel antiviral and anticancer agents.[2] Understanding the nuances of this key building block is essential for innovation in fields ranging from materials science to medicinal chemistry.
Synthesis and Purification: A Foundational Protocol
The preparation of 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose is typically achieved through the exhaustive acetylation of D-fructose. This reaction involves treating fructose with an acetylating agent, most commonly acetic anhydride, in the presence of a catalyst.[1][4] The choice of catalyst—often a base like pyridine or sodium acetate—is critical as it influences the reaction rate and the anomeric distribution of the final product mixture.[1][5]
Experimental Protocol: Peracetylation of D-Fructose
-
Reagent Preparation : In a fume hood, a flask is charged with D-fructose and a catalyst, such as anhydrous sodium acetate.[6][7]
-
Reaction Setup : The flask is cooled in an ice bath to manage the exothermic nature of the subsequent addition.
-
Acetylation : Acetic anhydride is added dropwise to the cooled mixture with constant stirring.[1]
-
Reaction Progression : After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature until the reaction reaches completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup : The reaction mixture is carefully poured into ice-cold water to quench the excess acetic anhydride. The precipitated product is then collected by vacuum filtration.
-
Purification : The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose as a white crystalline solid.[4]
Caption: Synthesis workflow for 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose.
Structural Elucidation and Physicochemical Properties
The precise structure and properties of 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose have been extensively characterized. Its molecular formula is C16H22O11, corresponding to a molecular weight of approximately 390.34 g/mol .[8][9][10]
Caption: Chemical structure of 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose.
Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the structure. The ¹H NMR spectrum typically shows multiple singlets in the δ 1.9-2.2 ppm region, corresponding to the 15 protons of the five distinct acetyl groups. The signals for the ring and methylene protons appear at lower fields. The anomeric configuration can be determined by analyzing the chemical shifts and coupling constants of the ring protons.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of acetylation. A prominent feature is the strong absorption band around 1740-1770 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester groups.[11] Concurrently, the broad absorption band corresponding to hydroxyl (O-H) stretching (around 3200-3500 cm⁻¹) present in the parent fructose molecule is absent, confirming complete acetylation.[11]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Fragmentation patterns observed in techniques like ESI-MS can provide further structural information, often showing sequential loss of acetyl groups or acetic acid moieties.[12]
Physicochemical Data Summary
| Property | Value | Reference(s) |
| CAS Number | 20764-61-8 | [8][10][13] |
| Molecular Formula | C16H22O11 | [8][9][10] |
| Molecular Weight | 390.34 g/mol | [8][9][10][14] |
| Appearance | White crystalline solid | [4] |
| Density | ~1.31 g/cm³ | [8] |
| Boiling Point | ~430.6°C at 760 mmHg | [8] |
| Solubility | Readily soluble in many organic solvents (e.g., CH2Cl2, CHCl3, Pyridine), sparingly soluble in alcohol, and insoluble in water. | [4] |
Chemical Reactivity and Strategic Applications
The chemical utility of 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose stems primarily from the reactivity of its acetyl protecting groups. The ability to selectively remove these groups is fundamental to its application in multi-step syntheses.
Deprotection (Deacetylation)
The removal of the acetyl groups, or deacetylation, regenerates the free hydroxyl groups of fructose. The choice of deprotection method depends on the presence of other sensitive functional groups within the molecule.
-
Basic Hydrolysis (Zemplén Conditions) : This is the most common method, employing a catalytic amount of a strong base, such as sodium methoxide (NaOMe) in methanol.[15] The reaction is typically fast, clean, and proceeds under mild conditions.
-
Acidic Hydrolysis : In cases where a molecule contains base-sensitive groups, acidic conditions using reagents like aqueous HCl or trifluoroacetic acid (TFA) can be employed.[15] However, this method can be harsher and may risk cleaving acid-sensitive glycosidic bonds.[15][16]
-
Enzymatic Deprotection : A "green chemistry" approach involves the use of enzymes, such as lipases or esterases.[2][17] This method offers exceptional chemo- and regioselectivity, proceeding under neutral pH and room temperature, thereby preserving sensitive functional groups elsewhere in the molecule.[2][17] Amano lipase A from Aspergillus niger has shown high efficiency in the complete O-deacetylation of per-acetylated sugars.[17]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. cpacollege.org [cpacollege.org]
- 5. asianpubs.org [asianpubs.org]
- 6. ccsenet.org [ccsenet.org]
- 7. psmjournals.org [psmjournals.org]
- 8. buyersguidechem.com [buyersguidechem.com]
- 9. 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose | C16H22O11 | CID 74788302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,3,4,5-Penta-O-acetyl-b-D-fructose | CAS 20764-61-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,3,4,5-Penta-O-acetyl-b-D-fructose | 20764-61-8 [chemicalbook.com]
- 14. d-Fructose-pentaacetat | C16H22O11 | CID 3063928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Efficient and green approach for the complete deprotection of O -acetylated biomolecules - RSC Advances (RSC Publishing) DOI:10.1039/C6RA19645D [pubs.rsc.org]
